molecular formula C22H22O11 B12727305 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methoxy- CAS No. 27875-34-9

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-

Cat. No.: B12727305
CAS No.: 27875-34-9
M. Wt: 462.4 g/mol
InChI Key: ZYBCUEHWXIHKHJ-LNBCOLIQSA-N
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Description

Rhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside, specifically a derivative of rhamnetin. It is found in various plants, particularly within the genus Spiraea. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhamnetin-3-O-glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase in a cascade reaction. The optimal conditions for this synthesis are a pH of 7.0 and a temperature of 45°C .

Industrial Production Methods: Industrial production of rhamnetin-3-O-glucoside typically involves extraction from plant sources, such as the leaves of Spiraea species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Rhamnetin-3-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rhamnetin-3-O-glucoside .

Comparison with Similar Compounds

Uniqueness: Rhamnetin-3-O-glucoside is unique due to its specific glycosylation and methylation patterns, which contribute to its distinct biological activities and potential health benefits .

Properties

CAS No.

27875-34-9

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-10-3-4-11-14(7-10)31-20(9-2-5-12(24)13(25)6-9)21(16(11)26)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-25,27-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1

InChI Key

ZYBCUEHWXIHKHJ-LNBCOLIQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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